molecular formula C19H16ClNO4 B11387897 N-(3-chloro-4-methoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(3-chloro-4-methoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11387897
M. Wt: 357.8 g/mol
InChI Key: SVVLCVFNKVSYAG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene core substituted with chloro, methoxy, and carboxamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 3-chloro-4-methoxyaniline with 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a solvent like DMF (dimethylformamide) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with proteins involved in cell signaling pathways, thereby modulating cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its chromene core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H16ClNO4

Molecular Weight

357.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H16ClNO4/c1-10-6-13-15(22)9-18(25-17(13)7-11(10)2)19(23)21-12-4-5-16(24-3)14(20)8-12/h4-9H,1-3H3,(H,21,23)

InChI Key

SVVLCVFNKVSYAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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